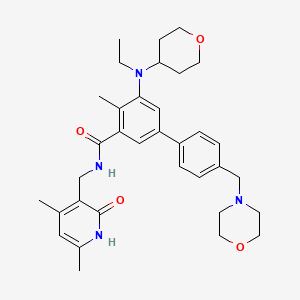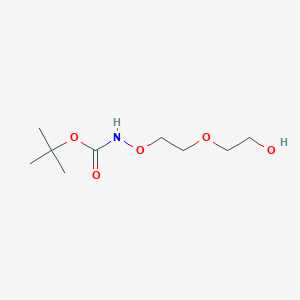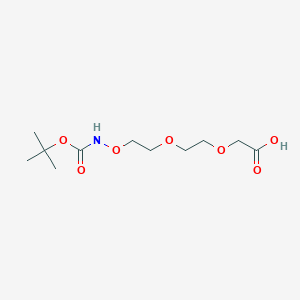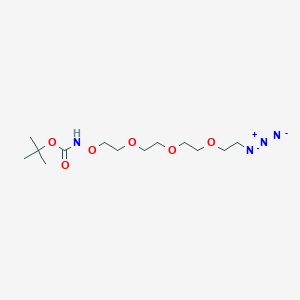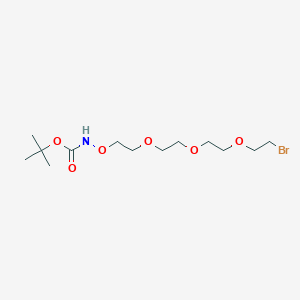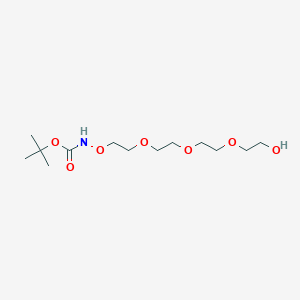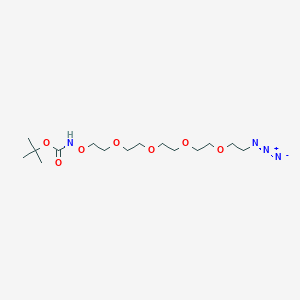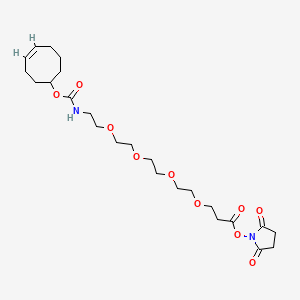
TCO-PEG4-NHS ester
Overview
Description
TCO-PEG4-NHS Ester is a PEGylated labelling reagent with enhanced solubility in aqueous buffers . It is used for TCO labelling of primary amine-containing macromolecules, including antibodies and proteins . This reagent can be used to label antibodies, proteins, and other primary amine-containing molecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation .
Synthesis Analysis
This compound can be used to synthesize a wide range of PROTAC molecules . It is a cleavable and synthetic ADC that can be used in the synthesis of antibody-activated molecule conjugates (ADCs) . It can also be used to introduce an active azide group to an amino-modified oligonucleotide .Molecular Structure Analysis
The empirical formula of this compound is C24H38N2O10 . Its molecular weight is 514.57 . The InChI string isInChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+ . Chemical Reactions Analysis
This compound contains a TCO group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing Tetrazine groups . It reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond .Physical and Chemical Properties Analysis
The molecular weight of this compound is 514.57 g/mol . The chemical formula is C24H38N2O10 . The density is 1.23±0.1 g/cm3 .Scientific Research Applications
Hydrogel Formation and Biomedical Applications
TCO-PEG4-NHS ester contributes significantly to the formation of polymer hydrogels through reactions such as oxo-ester mediated native chemical ligation. These hydrogels exhibit rapid gelation at physiological pH and temperature, allowing for their use in in-vitro cell encapsulation and in-vivo implantation for tissue repair and drug delivery. Hydrogels based on this compound display unique swelling and adhesive properties, supporting cell viability and minimal inflammatory responses in vivo, thus presenting a promising strategy for chemical cross-linking in biological contexts (Strehin et al., 2013).
Enhancement of Bioactive Hydrogels
In regenerative medicine, the modification of bioactive hydrogels with PEG linkers, such as TCO-PEG4-NHS, enhances cell-material interactions. By optimizing the density of PEG linkers during protein functionalization, researchers can significantly improve cell adhesion and spreading, leading to the development of hydrogel networks that maintain protein and bioactivity levels over extended periods. This approach demonstrates the critical role of this compound in creating more effective biomaterials for tissue engineering (Browning et al., 2013).
Bioorthogonal Pretargeting for Molecular Imaging
The this compound has been instrumental in advancing bioorthogonal pretargeting strategies for molecular imaging, particularly in cancer diagnosis. By enhancing the reactivity of antibody-conjugated trans-cyclooctenes, this linker has improved the functional density of antibodies without compromising their binding ability. This advancement is critical for developing more sensitive and specific diagnostic imaging techniques, enabling better disease detection and monitoring (Rahim et al., 2015).
Pegylation and Drug Delivery
The pegylation process, which involves attaching polyethylene glycol (PEG) chains to therapeutic molecules, is crucial for enhancing the solubility, stability, and bioavailability of drugs. This compound plays a vital role in this process, providing a reliable method for conjugating PEG to proteins, peptides, and other molecules, thereby extending their circulation time in the body and reducing immunogenicity. This application is particularly relevant in the development of biopharmaceuticals and nanoparticle-based delivery systems, where the linker's ability to form stable and functional conjugates is invaluable (Crafts et al., 2016).
Mechanism of Action
Target of Action
TCO-PEG4-NHS ester, also known as TCO PEG4 succinimidyl ester, is a heterobifunctional linker . It is primarily used to label antibodies, proteins, and other primary amine-containing molecules . The compound’s primary targets are therefore these amine-containing biomolecules.
Mode of Action
The compound contains a TCO moiety for inverse electron demand Diels-Alder cycloaddition reactions and a NHS activated ester . The NHS ester group reacts with primary amines in a nucleophilic acyl substitution, forming stable amide bonds . The TCO group can react with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage .
Biochemical Pathways
This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase water-solubility and decrease steric hindrance during ligation , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound action is the formation of stable linkages with target biomolecules . This enables the synthesis of PROTACs and ADCs, leading to the selective degradation of target proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . Therefore, it is recommended to use freshly opened DMSO for dissolving the compound . The compound is also sensitive to light and should be stored at -20°C .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
TCO-PEG4-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This compound reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms a covalent bond with primary amine-containing compounds or biomolecules . This compound is useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111126 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613439-69-2, 1621096-79-4 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


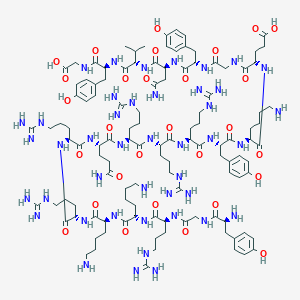
![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)
